molecular formula C8H9NO2S B100092 Methyl 3-methylsulfanylpyridine-2-carboxylate CAS No. 61830-34-0

Methyl 3-methylsulfanylpyridine-2-carboxylate

Cat. No. B100092
CAS RN: 61830-34-0
M. Wt: 183.23 g/mol
InChI Key: PNWJCQQJYVXBNB-UHFFFAOYSA-N
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Description

Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of Methyl 3-methylsulfanylpyridine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl 3-methylsulfanylpyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various bacterial and fungal strains. In cancer cells, it induces cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 3-methylsulfanylpyridine-2-carboxylate in lab experiments is its low toxicity. It can be easily synthesized using simple reaction conditions, and its purity can be easily confirmed using standard analytical techniques. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 3-methylsulfanylpyridine-2-carboxylate. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It can also be used as a ligand in coordination chemistry to synthesize new compounds with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its mechanism of action.

Synthesis Methods

The synthesis of Methyl 3-methylsulfanylpyridine-2-carboxylate involves the reaction between 2-chloro-3-methylpyridine and potassium thioacetate in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile at reflux temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 3-methylsulfanylpyridine-2-carboxylate.

Scientific Research Applications

Methyl 3-methylsulfanylpyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-microbial, anti-tumor, and anti-cancer properties. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of other compounds.

properties

CAS RN

61830-34-0

Product Name

Methyl 3-methylsulfanylpyridine-2-carboxylate

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 3-methylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7-6(12-2)4-3-5-9-7/h3-5H,1-2H3

InChI Key

PNWJCQQJYVXBNB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=N1)SC

Canonical SMILES

COC(=O)C1=C(C=CC=N1)SC

Origin of Product

United States

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